Decinnamoyltaxinine J
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10R,13S)-2,7,9,10-tetraacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O11/c1-13-21(36)12-23(38-16(4)32)30(10)25(13)26(39-17(5)33)20-11-22(37-15(3)31)14(2)24(29(20,8)9)27(40-18(6)34)28(30)41-19(7)35/h20-23,25-28,36H,1,11-12H2,2-10H3/t20-,21-,22-,23-,25-,26+,27+,28-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRHFSRAAXRZLC-FJANQRQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC(C(=C)C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H](C(=C)[C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)O)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O11 | |
| Record name | Decinnamoyltaxinine J | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Decinnamoyltaxinine_J | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336357 | |
| Record name | Decinnamoyltaxinine J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84652-33-5 | |
| Record name | Decinnamoyltaxinine J | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Abundance and Phytochemical Isolation Methodologies
Primary Natural Sources of Decinnamoyltaxinine J
This compound is a naturally occurring taxane (B156437) diterpenoid found within various species of the yew tree (genus Taxus). These evergreen trees are known sources of a wide array of complex diterpenes, many of which have garnered significant scientific interest. researchgate.netresearchgate.netnih.gov The distribution and concentration of these compounds can vary between different species and even different parts of the same plant. researchgate.net
The Pacific Yew, Taxus brevifolia Nutt., is a well-documented primary source of this compound. nih.govacs.orgnih.gov Initial investigations into the chemical constituents of this species led to the successful isolation and identification of the compound. nih.govacs.org In these studies, this compound was identified as taxa-4(20),11-diene-2α,5α,7β,9α,10β,13α-hexaol 2,7,9,10,13-pentaacetate. nih.govacs.org Its structure was elucidated through comprehensive spectroscopic analysis. nih.govacs.org The bark of T. brevifolia is a particularly noted source for the extraction of various taxane diterpenoids. researchgate.net
Beyond the Pacific Yew, this compound and its derivatives have been identified in other Taxus species.
Taxus mairei : Research has identified 5-Decinnamoyltaxinine J as one of the major taxane components present in the leaves and twigs of Taxus mairei. mdpi.com This species, found scattered throughout southern China, Taiwan, and parts of the Himalayas, is a significant source of various taxane compounds. mdpi.comrbge.org.uk
Taxus cuspidata : The Japanese Yew, Taxus cuspidata, is known to be rich in a diverse range of taxane diterpenoids. mdpi.comnih.gov While numerous taxanes have been successfully isolated from its needles, seeds, and stems, the presence of this compound specifically is not as prominently documented in the cited literature as it is for T. brevifolia. researchgate.netmdpi.comnih.gov
The following table summarizes the documented natural sources of this compound.
Table 1: Documented Natural Sources of this compound| Species Name | Common Name | Plant Part(s) | Reference |
|---|---|---|---|
| Taxus brevifolia Nutt. | Pacific Yew | Bark | researchgate.netnih.govacs.org |
Advanced Methodologies for Isolation of Taxane Diterpenoids
The isolation of specific taxane diterpenoids like this compound from the complex chemical matrix of Taxus species requires sophisticated and targeted methodologies. The structural similarity among different taxanes presents a significant challenge for their separation and purification. mdpi.com
The initial step in isolating taxanes involves extraction from various plant tissues. The choice of tissue—needles, leaves, bark, or stems—can influence the yield and profile of the extracted compounds. researchgate.net
Solvent Extraction : This is the most common preliminary step. Methanol is an efficient solvent for extracting taxanes from yew needles. nih.gov Ethanol has also been used to create extracts from the twigs and leaves of Taxus yunnanensis. nih.gov The crude extract obtained contains the desired taxanes but also a large quantity of co-extractives. nih.gov
Ultrasonic Extraction : To enhance efficiency, ultrasonic-assisted extraction (UAE) is employed. This technique uses ultrasonic waves to disrupt cell walls, improving solvent penetration and increasing the extraction yield of taxanes from Taxus needles. mdpi.com Optimized conditions for this method include factors like liquid-to-solid ratio, ultrasonic power, time, and ethanol concentration. mdpi.com
Liquid-Liquid Partitioning : Following initial extraction, a liquid-liquid partitioning or extraction step is often used to separate compounds based on their polarity, thereby enriching the taxane fraction. mdpi.com
Chromatography is indispensable for separating individual taxanes from the enriched extracts to achieve high purity. A variety of chromatographic methods are employed, often in succession. researchgate.netmdpi.com
Column Chromatography (CC) : This is a fundamental technique used for the initial fractionation of the crude extract. Silica gel is a common stationary phase for the separation of taxane diterpenoids. acs.orgkoreascience.kr
Solid-Phase Extraction (SPE) : SPE is used for sample clean-up and fractionation. For instance, a C18 solid-phase extraction can be used to quantitatively separate a taxane-containing fraction from a crude methanolic extract, which can then be analyzed directly by HPLC. nih.gov
High-Performance Liquid Chromatography (HPLC) : HPLC, particularly in a reversed-phase configuration (RP-HPLC) with a C18 column, is a powerful tool for the analysis and purification of taxanes. researchgate.netnih.gov Gradient elution, using a mobile phase typically composed of acetonitrile and water, allows for the effective separation of closely related taxane compounds. koreascience.krmdpi.com
Preparative HPLC (Prep-HPLC) : For isolating larger quantities of pure compounds, preparative HPLC is the method of choice. It utilizes larger columns and higher flow rates to achieve high-purity separation of target taxanes like 10-deacetyltaxol and paclitaxel (B517696), with purity levels often exceeding 95%. mdpi.com
Other Techniques : More advanced methods like micellar electrokinetic capillary chromatography have also been developed to separate complex mixtures of taxanes with high resolution. nih.gov
The table below outlines the common methodologies used in the isolation of taxanes.
Table 2: Methodologies for Taxane Diterpenoid Isolation| Methodology | Purpose | Description | Reference(s) |
|---|---|---|---|
| Solvent Extraction | Initial extraction from plant material | Use of solvents like methanol or ethanol to create a crude extract. | nih.govnih.gov |
| Ultrasonic Extraction | Enhanced extraction efficiency | Application of ultrasonic waves to improve solvent penetration and yield. | mdpi.com |
| Solid-Phase Extraction (SPE) | Sample clean-up and fractionation | Uses a solid sorbent (e.g., C18) to partition the crude extract. | nih.gov |
| Column Chromatography (CC) | Initial separation of crude extract | Employs a stationary phase like silica gel to separate components. | acs.orgkoreascience.kr |
Biosynthetic Pathways and Enzymatic Mechanisms
Overview of Taxane (B156437) Biosynthesis Relevant to Decinnamoyltaxinine J
The formation of the characteristic taxane skeleton and its subsequent elaborate decoration are foundational to the biosynthesis of all taxoids, including this compound.
The committed step in the biosynthesis of all taxanes is the cyclization of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). pnas.orgresearchgate.netencyclopedia.pub This complex transformation is catalyzed by a single enzyme, taxadiene synthase (TDS). researchgate.netnih.gov The reaction proceeds through a proposed mechanism involving the ionization of GGPP, followed by intramolecular cyclization to form a transient verticillyl cation intermediate. researchgate.netacs.orgnih.gov A subsequent intramolecular proton transfer and further transannular ring closure generate the taxenyl cation, which is then deprotonated to yield the primary product, taxa-4(5),11(12)-diene, the parent olefin of the taxane family. researchgate.netacs.orgnih.gov The formation of this specific endocyclic isomer was initially unexpected, as the exocyclic isomer, taxa-4(20),11(12)-diene, was once predicted to be the initial product based on the co-occurrence of related metabolites. acs.orgnih.gov
Following the creation of the core taxane ring structure, a complex series of post-cyclization modifications occurs. encyclopedia.pub This "decoration" phase involves numerous enzymatic reactions that add functional groups at various positions on the skeleton, leading to a vast array of taxoid intermediates. encyclopedia.pubnih.govmdpi.com Two major classes of enzymes are responsible for this functionalization:
Cytochrome P450 (CYP450) Monooxygenases : This large family of enzymes is responsible for the majority of the oxidative steps, introducing hydroxyl groups at multiple positions on the taxane core. pnas.orgnih.govresearchgate.net These hydroxylations are critical for the molecule's ultimate biological activity and provide handles for further modifications. frontiersin.org
Acyl-CoA-dependent Acyltransferases : These enzymes catalyze the transfer of acyl groups (like acetyl or benzoyl groups) from donors such as acetyl-CoA to the hydroxylated taxane intermediates. mdpi.compnas.orgresearchgate.net
The precise sequence of these hydroxylation and acylation events is not strictly linear but rather forms a complex biosynthetic network, with multiple branching and converging pathways. nih.govnih.gov This metabolic grid allows for the production of hundreds of different taxoids found in Taxus species.
Specific Enzymatic Transformations Involving this compound
Research into the later stages of taxane biosynthesis has utilized specific intermediates like this compound to probe the function and substrate specificity of key enzymes, particularly those involved in forming the crucial oxetane (B1205548) ring of paclitaxel (B517696).
Cytochrome P450 enzymes are central to the extensive oxygenation of the taxane core, catalyzing approximately half of the estimated 19 steps in the paclitaxel pathway. nih.govresearchgate.net Their roles include not only simple hydroxylations but also more complex rearrangements. The first oxygenation step after taxadiene formation is the hydroxylation at C5 by a CYP450 enzyme to produce taxa-4(20),11(12)-dien-5α-ol. pnas.orgresearchgate.net Subsequent hydroxylations at positions C1, C2, C7, C9, C10, and C13 are also mediated by distinct CYP450s, many of which have been identified and characterized. frontiersin.orgoup.com
A novel CYP450 from Taxus × media, named oxetane synthase (TmCYP1), has been functionally characterized for its role in forming the tetracyclic oxetane ring, a key structural feature of highly bioactive taxanes. nih.govwiley.com Investigations using this enzyme have provided direct insight into the specific structural requirements of its substrates, with this compound serving as a critical test molecule.
The formation of the oxetane ring is a pivotal and long-elusive step in paclitaxel biosynthesis. acs.orgnih.gov Studies using the oxetane synthase TmCYP1 have revealed the critical importance of the acetylation pattern of the taxane substrate. researchgate.netnih.govwiley.com When 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene, a fully acetylated taxoid, was used as a substrate for TmCYP1, the enzyme successfully catalyzed the formation of an oxetane ring product. researchgate.netnih.govwiley.com
However, when this compound—a derivative that is deacetylated at the C5 position—was fed as the substrate, the reaction yielded a different outcome. researchgate.netnih.govwiley.com Instead of forming an oxetane ring, the enzyme exclusively produced 5α-deacetylbaccatin I, which is a 4β,20-epoxide. researchgate.netnih.govwiley.comscilit.com This finding strongly indicates that the C5-O-acetyl group is crucial for the intramolecular oxidation-acetoxyl rearrangement mechanism that leads to the formation of the oxetane ring by this specific enzyme. nih.gov In the absence of this acetyl group, as in this compound, the reaction is shunted towards the formation of an epoxide, which may be a byproduct of the main pathway. nih.govwiley.com
| Substrate | Key Structural Feature | Enzyme | Major Product(s) | Ring System Formed |
|---|---|---|---|---|
| 2α,5α,7β,9α,10β,13α-hexaacetoxytaxa-4(20),11(12)-diene | C5-acetyl group present | Oxetane Synthase (TmCYP1) | 1β-dehydroxybaccatin IV and Baccatin I (minor) | Oxetane and Epoxide |
| This compound | C5-acetyl group absent (C5-OH) | 5α-deacetylbaccatin I | Epoxide only |
The biosynthetic pathway of taxanes is punctuated by numerous acetylation and deacetylation events, which are now understood to be critical for guiding the reaction sequence. nih.govresearchgate.net The experiment with this compound highlights how the presence or absence of an acetyl group can act as a chemical switch, dictating the outcome of a subsequent enzymatic reaction. nih.gov This use of acetylation as a "protecting group" is a known strategy in natural product biosynthesis. nih.gov It can prevent unwanted side reactions, protect unstable intermediates, or alter the chemical reactivity of a substrate to ensure a specific transformation occurs. nih.govcolab.ws
Biosynthetic Pathway Engineering and Regulation Studies
Reconstitution of Biosynthetic Steps in Heterologous Systems
The reconstruction of complex biosynthetic pathways in heterologous hosts, such as yeast and bacteria, represents a significant achievement in metabolic engineering and synthetic biology. nih.govnih.gov This approach allows for the detailed study of enzymatic reactions, the production of valuable compounds, and the generation of novel molecules. semanticscholar.org For the biosynthesis of taxoids, including intermediates like this compound, heterologous expression is a powerful tool to overcome the limitations of slow-growing plant sources and complex native regulatory networks. sci-hub.se
A notable example involving this compound is the functional characterization of the cytochrome P450 enzyme, oxetane synthase (TmCYP1), from Taxus×media. nih.govresearchgate.net To investigate its function, TmCYP1 was transiently expressed in Nicotiana benthamiana. nih.govresearchgate.net When this compound, which is a 5-deacetylated taxoid, was fed as a substrate to this heterologous system, the enzyme catalyzed the formation of 5α-deacetylbaccatin I, a 4β,20-epoxide derivative. nih.govresearchgate.netscilit.com This experiment was crucial in demonstrating that the C5-O-acetyl group is essential for the formation of the characteristic oxetane ring found in paclitaxel, as its absence in this compound led to the production of a shunt product instead. nih.gov
The successful reconstitution of this specific biosynthetic step highlights several key aspects of heterologous expression strategies:
Gene Identification and Cloning : The process begins with the identification and isolation of the gene of interest, such as TmCYP1, from the native organism. nih.gov Families of related enzymes, like acyltransferases involved in taxoid modification, have been cloned from Taxus species for characterization. pnas.orgresearchgate.netpnas.org
Pathway Assembly : For multi-step pathways, biosynthetic gene clusters can be constructed on episomal expression vectors for coordinated expression. nih.gov This can be a challenging process but allows for easier modification of the engineered pathway. nih.gov
Substrate Feeding : In cases where the host does not produce the necessary precursor, the substrate, such as this compound, can be supplied exogenously to assay the function of the expressed enzyme. nih.govcolab.ws
These reconstitution studies are fundamental for elucidating the precise function of individual enzymes and for the rational design of engineered pathways for the production of complex natural products and their analogs. colab.wsnih.govrsc.org
Genetic and Molecular Regulation of this compound Production
Research using single-cell transcriptomics in Taxus mairei has revealed that the expression of taxol biosynthesis-related genes is not uniform, but rather localized to specific cell types, such as epidermal, endodermal, and xylem parenchyma cells. researchgate.netnih.gov This tissue-specific expression pattern directly influences the localized accumulation of taxoids. nih.gov The production of this compound would therefore be spatially regulated within the plant.
Several families of transcription factors have been identified as key regulators of the taxoid biosynthetic pathway:
MYB Factors : Members of the MYB family, such as TmMYB39 and TcMYB29a, have been functionally identified in Taxus species. nih.gov A study involving the miR858b-MYB1L module demonstrated its role in up-regulating the expression of TBT (taxane 2α-O-benzoyltransferase) and BAPT (baccatin III-13-O-phenylpropanoyltransferase) genes. researchgate.net
bHLH Factors : Basic helix-loop-helix (bHLH) transcription factors are also implicated. For example, TcMYC2a in Taxus chinensis is known to directly bind to the promoter of the taxadiene synthase (TASY) gene, a critical early step in the pathway. researchgate.net Other identified bHLH TFs include bHLH46 and bHLH68. nih.govnih.gov
WRKY Factors : Several WRKY TFs, including TcWKRY8, TcWKRY33, and TcWKRY47, have been shown to regulate taxoid biosynthesis. nih.gov WRKY33, for instance, positively regulates the pathway in response to salicylic (B10762653) acid. researchgate.net
ERF Factors : Ethylene Response Factors, such as TcERF12 and TcERF15, are also involved in the regulatory network. nih.gov The transcription factor TcMYC2a may influence paclitaxel biosynthesis by upregulating TcERF15. researchgate.net
The expression of these regulatory TFs and the downstream biosynthetic genes is often induced by elicitors, most notably the plant hormone jasmonic acid (JA). researchgate.net The bHLH factor MYC2a, for example, is a key component in the JA-mediated signaling cascade that enhances taxoid production. researchgate.net Understanding this intricate regulatory web is essential for any strategy aimed at genetically engineering Taxus cell cultures or heterologous systems to improve the production of specific taxoids like this compound. researchgate.net
Synthetic Strategies and Analog Development
Total Synthesis Approaches for Taxane (B156437) Scaffolds Incorporating Decinnamoyltaxinine J Motifs
The total synthesis of highly oxidized taxanes, a category that includes this compound, represents a significant achievement in organic chemistry. These strategies often aim to construct the characteristic 6-8-6 tricyclic core of the taxane family in a highly efficient and controlled manner.
A powerful strategy that mimics nature's approach to terpene synthesis is the two-phase logic. researchgate.netwiley.com This biomimetic strategy divides the synthetic challenge into two distinct phases: a "cyclase phase" and an "oxidase phase". nih.gov
Cyclase Phase : This initial phase focuses on the construction of the fundamental carbon skeleton of the terpene. nih.gov The goal is to create a minimally oxidized hydrocarbon framework, often referred to as a "cyclase phase end point," which contains the core ring system. acs.orgnih.gov For the taxane family, this involves forging the intricate 6-8-6 tricyclic system. nih.gov A key intermediate, taxadienone, has been synthesized on a gram scale in just seven steps and serves as an ideal entry point to the taxane family. acs.orgnih.gov This phase prioritizes C-C bond formation to assemble the complex architecture from simpler, often commercially available starting materials. nih.govnih.gov
Oxidase Phase : Following the successful construction of the carbon core, the oxidase phase introduces the necessary oxygenation. nih.gov This phase involves a series of deliberate and site-selective C-H and C-C double bond oxidations to install hydroxyl groups, ketones, and other oxygen-containing functionalities at specific positions on the scaffold. acs.orgnih.gov This approach allows for divergent access to a wide array of natural products from a common intermediate. wiley.comnih.gov For instance, the synthesis of decinnamoyltaxinine E, a highly oxidized taxane, was achieved through an oxidase phase that featured a carefully planned sequence of stereoselective oxidations. wiley.comacs.orgnih.gov This phase is essentially a series of late-stage functionalization reactions on a complex, pre-formed core. nih.gov
This two-phase approach has proven instrumental in the synthesis of several complex taxanes, demonstrating its power to systematically build molecular complexity in a manner inspired by biosynthesis. acs.orgnih.gov
| Phase | Objective | Key Characteristics | Example Intermediate/Product |
| Cyclase Phase | Construction of the core carbon skeleton (6-8-6 tricyclic system). | Focus on C-C bond formation; creates a minimally oxidized hydrocarbon framework. | Taxadiene, Taxadienone acs.orgnih.gov |
| Oxidase Phase | Installation of oxygen-based functional groups. | Site-selective C-H and C=C oxidations; late-stage functionalization. | Decinnamoyltaxinine E acs.orgnih.gov |
Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is paramount in the synthesis of biologically active molecules like taxanes. Enantioselective synthesis ensures that the desired mirror-image form of the molecule is produced. In the context of taxane synthesis, a common strategy is to introduce asymmetry early in the synthetic sequence. nih.gov
For example, an enantioselective conjugate addition can be used to create an all-carbon quaternary stereocenter. nih.gov This initial, carefully controlled stereocenter then acts as an anchor, directing the stereochemical outcome of subsequent reactions. This principle of "substrate control" allows the stereochemical information to be propagated throughout the construction of the A, B, and C rings, fixing the relative and absolute stereochemistry of the entire tricyclic system. nih.gov Various other methods, including tandem intramolecular cycloadditions and rearrangement strategies, have also been employed to construct the 6-8-6 tricyclic core with high stereochemical control. rhhz.net The ability to control the stereochemistry at multiple centers is a hallmark of advanced taxane synthesis. researchgate.net
Semi-synthetic Derivatization and Chemical Modification Strategies
Semi-synthesis, which uses compounds isolated from natural sources as starting materials, is a vital alternative to total synthesis, especially for producing large quantities of drugs or their analogues. wikipedia.org This approach leverages nature's ability to efficiently produce complex molecular scaffolds.
The direct use of this compound as a precursor for other derivatives has been explored. In one study, feeding this compound as a substrate in a biocatalytic system yielded 5α-deacetylbaccatin I, demonstrating its potential as a semi-synthetic starting material. researchgate.net
More broadly, the semi-synthesis of paclitaxel (B517696) often starts from more abundant natural precursors like 10-deacetylbaccatin III (10-DAB) or other taxane glycosides, which are extracted from the needles and twigs of yew trees. nih.gov These precursors are then chemically modified through a series of steps to yield the final target molecule. For instance, 10-deacetyl paclitaxel-7-xyloside, after hydrolysis of the sugar moiety, can be converted to paclitaxel in three steps. nih.gov These strategies highlight the general principle of using naturally occurring taxanes as advanced intermediates for chemical synthesis. wikipedia.org
| Natural Precursor | Semi-Synthetic Product(s) |
| This compound | 5α-deacetylbaccatin I researchgate.net |
| 10-deacetylbaccatin III (10-DAB) | Paclitaxel nih.gov |
| 10-deacetyl-7-xylosyltaxanes | 10-DAB, Paclitaxel, Docetaxel (B913) nih.gov |
| 10-deacetyl paclitaxel-7-xyloside | Paclitaxel nih.gov |
Late-stage functionalization (LSF) is a powerful strategy for generating structural diversity in complex molecules like taxanes without undertaking a lengthy de novo synthesis for each new compound. researchgate.netnsf.gov This approach focuses on selectively modifying a common, complex molecular scaffold in the final steps of a synthetic sequence. nih.gov
C-H functionalization is a particularly important LSF technique, as it allows for the direct conversion of typically unreactive carbon-hydrogen bonds into new functional groups (e.g., C-O, C-N, C-C bonds). nih.gov This method provides a rapid way to generate a library of analogues from a single advanced intermediate. researchgate.netacs.org The oxidase phase in the two-phase synthesis strategy is a prime example of applying LSF logic to natural product synthesis. nih.gov By developing a suite of selective oxidation reactions, chemists can "decorate" the taxane core at various positions, leading to a diverse set of both natural and unnatural analogues. escholarship.orgnih.gov This diversification is crucial for exploring structure-activity relationships (SAR). nih.gov
Rational Design and Analog Synthesis for Medicinal Chemistry Applications
The ultimate goal of many synthetic efforts is to produce novel molecules with improved therapeutic properties. wikipedia.org Rational design involves using the knowledge of a biological target to create molecules that are complementary in shape and charge, thereby modulating its function. wikipedia.orgnih.gov
Synthetic strategies like the two-phase approach are critical for empowering medicinal chemistry because they provide access to a broad range of analogues that would be inaccessible through isolation or traditional semi-synthesis alone. researchgate.netwiley.comnih.gov By systematically modifying the taxane skeleton—for instance, by creating variants with different oxidation states like decinnamoyltaxinine E, taxabaccatin III, and taxuyunnanine D—chemists can gather valuable SAR data. nih.gov This information helps to identify which parts of the molecule are essential for its biological activity and which can be modified to enhance properties like potency, selectivity, or metabolic stability. iqpc.com The ability to generate diverse libraries of compounds through a combination of total synthesis, LSF, and semi-synthesis is therefore a cornerstone of modern, rational drug discovery in the taxane family. nih.govfrontiersin.org
Development of Structure-Activity Relationship Driven Analogues
The exploration of structure-activity relationships (SAR) for this compound and its analogues is a field ripe for investigation, with current understanding largely extrapolated from studies on related taxane compounds. The core hypothesis of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure, and minor modifications can lead to significant changes in efficacy and target specificity. wikipedia.orgresearchgate.net For this compound, SAR-driven analogue development would systematically alter specific functional groups to probe their importance in biological interactions.
While comprehensive SAR studies focused solely on this compound are not extensively documented in publicly available research, insights can be gleaned from naturally occurring derivatives and the broader taxane literature. Key structural features of this compound that present immediate interest for modification include the hydroxyl group at C-5, and the various acetate (B1210297) groups at positions C-2, C-7, C-9, C-10, and C-13. nih.gov
Research on other taxinine (B26179) analogues has demonstrated the critical role of certain substituents in determining biological activity. For instance, studies on taxuspine X analogues have indicated that the presence of an acyloxy group, particularly a benzoyloxy moiety, at the C-13 position can confer high multidrug resistance (MDR) reversal activity. nih.gov This suggests that a primary avenue for the development of this compound analogues would involve the synthesis of derivatives with varied ester functionalities at C-13 to explore and potentially optimize this activity.
Furthermore, the cinnamoyl group at C-5 in related taxinines has been identified as a significant contributor to their biological effects. Since this compound, by its nomenclature, lacks this group, a logical step in SAR exploration would be the synthesis of analogues where different aromatic and aliphatic acyl groups are introduced at the C-5 hydroxyl position. This would clarify the role of this position in modulating activity.
A hypothetical SAR study on this compound would involve the selective deacetylation and subsequent re-acylation of the taxane core to introduce novel functional groups. The resulting data, correlating structural changes with biological activity, would be invaluable for designing more potent and selective compounds.
Table 1: Potential Sites for SAR-Driven Modification of this compound
| Position | Original Functional Group | Potential Modifications for SAR Studies | Rationale |
| C-2 | Acetoxy | Deacetylation, re-acylation with different acyl groups | Investigate the influence of steric and electronic properties on activity. |
| C-5 | Hydroxyl | Acylation with various aromatic/aliphatic groups | Explore the impact of a C-5 substituent, similar to the cinnamoyl group in other taxinines. |
| C-7 | Acetoxy | Deacetylation, introduction of alternative esters or ethers | Probe the role of this position in target binding and solubility. |
| C-9 | Acetoxy | Modification to other acyl groups | Assess the importance of this functionality for maintaining the bioactive conformation. |
| C-10 | Acetoxy | Deacetylation, introduction of different esters | Evaluate the contribution of the C-10 substituent to the overall activity profile. |
| C-13 | Acetoxy | Replacement with benzoyloxy or other aryl esters | Based on findings from related taxanes, this position is critical for potential MDR reversal activity. nih.gov |
Methodologies for Generating Libraries of this compound Analogues
The generation of chemical libraries of this compound analogues is a crucial step for high-throughput screening and the rapid exploration of its chemical space. While specific library generation for this compound is not widely reported, established methodologies for other complex natural products, particularly paclitaxel, provide a clear roadmap.
Combinatorial Chemistry and Solid-Phase Synthesis:
One of the most powerful techniques for generating analogue libraries is combinatorial chemistry, often coupled with solid-phase synthesis. wsu.edu In this approach, the this compound core would be anchored to a solid support, such as a resin. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin.
A potential synthetic scheme would involve:
Attachment of a protected this compound derivative to a suitable resin via a cleavable linker.
Simultaneous or sequential deprotection of the hydroxyl groups at various positions.
Parallel acylation or etherification reactions with a diverse set of building blocks (e.g., carboxylic acids, acid chlorides, alkyl halides) in a multi-well plate format.
Cleavage of the analogues from the resin to yield a library of purified compounds.
This methodology has been successfully applied to generate libraries of paclitaxel analogues, demonstrating its feasibility for the taxane scaffold. wsu.edu
Diverted Total Synthesis:
Another sophisticated strategy is "diverted total synthesis." semmelweis.hu This approach leverages the total synthesis of the natural product. At late stages of the synthesis, advanced intermediates that are common to the synthesis of multiple analogues can be "diverted" into separate reaction pathways to create a library of related compounds. Given the complexity of the total synthesis of taxanes, this method is highly efficient as it avoids the de novo synthesis of each analogue. termedia.pl For this compound, a total synthesis pathway would provide key intermediates that could be chemically modified to produce a diverse set of analogues.
Biosynthetic Engineering:
A forward-looking approach involves biosynthetic engineering. By expressing the biosynthetic genes of this compound in a heterologous host like E. coli or yeast, it may be possible to generate the core scaffold. core.ac.uk Subsequent feeding of precursor analogues or the use of engineered enzymes could then produce a library of novel derivatives. This approach, while challenging, offers the potential for generating structurally complex analogues that are difficult to access through traditional chemical synthesis.
Table 2: Comparison of Methodologies for Analogue Library Generation
| Methodology | Description | Advantages | Disadvantages |
| Combinatorial Chemistry/Solid-Phase Synthesis | The core scaffold is attached to a solid support and subjected to parallel reactions with a diverse set of reagents. wsu.edu | High-throughput, simplified purification, allows for the creation of large and diverse libraries. | Requires a suitable attachment point on the core molecule and a robust solid-phase synthetic route. |
| Diverted Total Synthesis | Advanced intermediates from a total synthesis route are used as starting points for the synthesis of multiple analogues. semmelweis.hu | Highly efficient for complex molecules, provides access to analogues that may not be accessible from the natural product itself. | Relies on the successful completion of a challenging total synthesis. |
| Biosynthetic Engineering | Utilizes engineered metabolic pathways and enzymes to produce the core scaffold and its derivatives in microbial hosts. core.ac.uk | Potential for generating highly complex and novel structures, can be more environmentally friendly. | Technically challenging, requires significant knowledge of the biosynthetic pathway. |
Pharmacological and Biological Activity Investigations Preclinical Research
In Vitro Pharmacological Profiling
In vitro studies, which are conducted using cells or biological molecules outside their normal biological context, have been instrumental in characterizing the bioactivity of Decinnamoyltaxinine J. nih.govmdpi.com These assays provide a controlled environment to assess the direct effects of the compound on cellular processes and molecular targets. nih.gov
Cellular Assays for Biological Efficacy
Cellular assays are fundamental tools in drug discovery and preclinical research to determine the biological effects of a compound. nih.govnih.gov For this compound, various cellular assays have been employed to evaluate its efficacy, particularly its cytotoxic or anti-proliferative effects against cancer cells. nih.govresearchgate.net These assays often involve treating cancer cell lines with the compound and measuring cell viability or proliferation over time. mdpi.com
One common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. researchgate.net Clonogenic assays, another method used, assess the ability of a single cell to grow into a colony, thereby measuring the long-term survival and proliferative capacity of cancer cells after treatment. researchgate.net
This compound as a Modulator of Multidrug Resistance
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. oncotarget.com A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govfrontiersin.orgwikipedia.org These pumps actively remove chemotherapeutic agents from the cancer cell, reducing their intracellular concentration and effectiveness. oncotarget.com
This compound has been investigated for its potential to reverse MDR. nih.gov Studies have explored its ability to inhibit the function of P-glycoprotein. researchgate.netresearchgate.net The mechanism of action often involves the compound binding to the transporter, thereby inhibiting its ability to pump out anticancer drugs. frontiersin.orgresearchgate.net The efficacy of MDR reversal agents is often evaluated using assays that measure the accumulation of a fluorescent substrate, like Rhodamine 123, within MDR cancer cells. nih.gov An increase in fluorescence indicates that the efflux pump has been inhibited. nih.gov
| Compound | Source | Assay | Cell Line | Effect |
| This compound | Taxus cuspidata | Rhodamine 123 accumulation | KBv200 | MDR reversal activity lower than verapamil (B1683045) nih.gov |
Effects on Cancer Cell Lines and Comparative Potency Studies
The anticancer potential of this compound has been evaluated against a panel of human cancer cell lines. nih.govresearchgate.net Research has demonstrated its dose-dependent cytotoxic effects on various cancer types. nih.govresearchgate.net
Specifically, significant anticancer activity has been observed against the following cell lines:
Colo 320DM (colon adenocarcinoma) nih.govresearchgate.net
MCF-7 (breast adenocarcinoma) nih.govresearchgate.net
KB PA-1 (oral carcinoma) nih.govresearchgate.net
WRL-68 (a cell line derived from HeLa) nih.govresearchgate.net
Comparative studies are often conducted to benchmark the potency of new compounds against established drugs. cancernetwork.com While specific comparative potency data for this compound against other taxanes like paclitaxel (B517696) or docetaxel (B913) from the provided search results is limited, such studies are crucial in determining the therapeutic potential of a new drug candidate. cancernetwork.comfrontiersin.org
Immunomodulatory Activities and Associated Cellular Responses
Beyond its direct cytotoxic effects, this compound has exhibited immunomodulatory properties. nih.govbiosynth.com The immune system plays a critical role in cancer surveillance and elimination, and compounds that can modulate immune responses are of significant therapeutic interest. nih.govgeekymedics.com
In vitro studies have shown that this compound can enhance the effects of Concanavalin (B7782731) A, a mitogen used to stimulate T-cell proliferation. nih.gov This suggests that the compound may have a stimulatory effect on T-lymphocytes, which are key players in cell-mediated immunity. nih.govwikipedia.org The adaptive immune response, involving T-cells and B-cells, is responsible for recognizing and eliminating specific pathogens and abnormal cells, including cancer cells. wikipedia.orgbdbiosciences.com
In Vivo Preclinical Efficacy Assessment
In vivo studies involve the use of living organisms, typically animal models, to evaluate the pharmacological effects of a compound in a whole biological system. labforward.iofrontiersin.org These studies are a critical step in preclinical research, providing data on a drug's efficacy and its behavior within a complex physiological environment before it can be considered for human trials. labforward.ioantineo.fr
Utilization of in vivo Models for Pharmacological Evaluation
A variety of animal models are used in preclinical pharmacological evaluation to study the efficacy of new drug candidates. nih.goveijppr.comuevora.pt For anticancer drug testing, rodent models, such as mice and rats, are commonly used. nih.govnih.gov These models can involve the implantation of human tumor cells (xenografts) or the use of genetically engineered models that spontaneously develop tumors. antineo.fr
While the provided search results mention the in vivo activity of a related compound, 2-deacetoxytaxinine J, in a rat model of mammary tumors, specific in vivo efficacy data for this compound is not detailed. chemfaces.com The evaluation in such models typically involves administering the compound to the tumor-bearing animals and monitoring tumor growth over time compared to a control group. antineo.fr
Assessment of Therapeutic Potency in Disease Models
Preclinical research into the therapeutic potential of this compound and its close chemical relatives has primarily focused on their cytotoxic effects against various cancer cell lines and their potential to modulate the immune system. While detailed in vivo disease model studies on this compound are not extensively documented in publicly available research, in vitro investigations of related taxane (B156437) compounds provide significant insights into their potential therapeutic applications.
Research has highlighted the anticancer activities of compounds structurally similar to this compound, such as 1-Hydroxy-2-deacetoxy-5-decinnamoyltaxinine J and 2-Deacetoxytaxinine J. These studies form the basis of our current understanding of the potential of this subclass of taxanes in oncology.
A notable taxoid isolated from the needles of Taxus wallichiana, 1-Hydroxy-2-deacetoxy-5-decinnamoyltaxinine J, has demonstrated significant, dose-dependent anticancer effects against a panel of human cancer cell lines. nih.gov The cytotoxic activity of this compound has been observed in various cancer types, indicating a potential for broad-spectrum anticancer applications. nih.gov Furthermore, this compound has also been noted for its immunomodulatory activity, suggesting a dual mechanism of therapeutic action. nih.govresearchgate.net
Investigations into another related compound, 2-Deacetoxytaxinine J, isolated from the bark of Taxus baccata L. spp. wallichiana, have also revealed significant in vitro activity against breast cancer cell lines. researchgate.net
The primary mechanism of action for many taxane compounds involves the stabilization of microtubules, which disrupts the normal process of cell division and can lead to apoptosis, or programmed cell death, in rapidly dividing cancer cells. mdpi.com
Anticancer Activity in In Vitro Models
The therapeutic potential of taxanes related to this compound has been evaluated against several cancer cell lines. The findings from these in vitro studies are summarized below.
Table 1: In Vitro Anticancer Activity of 1-Hydroxy-2-deacetoxy-5-decinnamoyltaxinine J
| Cell Line | Cancer Type | Observed Effect | Citation |
| Colo 320DM | Colon Adenocarcinoma | Significant, dose-dependent anticancer effect | nih.gov |
| MCF-7 | Breast Adenocarcinoma | Significant, dose-dependent anticancer effect | nih.gov |
| KB PA1 | Oral Carcinoma | Significant, dose-dependent anticancer effect | nih.gov |
| WRL-68 | Liver Cell Line | Significant, dose-dependent anticancer effect | nih.gov |
Table 2: In Vitro Anticancer Activity of 2-Deacetoxytaxinine J
| Cell Line | Cancer Type | Observed Effect | Citation |
| MCF-7 | Breast Adenocarcinoma | Significant in vitro activity | researchgate.net |
| MDA-MB-231 | Breast Adenocarcinoma | Significant in vitro activity | researchgate.net |
Immunomodulatory Activity
In addition to its direct cytotoxic effects on cancer cells, 1-Hydroxy-2-deacetoxy-5-decinnamoyltaxinine J has been found to possess immunomodulatory properties. nih.govresearchgate.net Research indicates that at a concentration of 1 µg/mL, it enhances the effects of concanavalin A, a substance used to stimulate T-lymphocytes. nih.gov This suggests that the compound may have the ability to influence the cellular immune response, which could be beneficial in the context of cancer therapy by potentially augmenting the body's own defense mechanisms against tumor cells. Further research is needed to fully elucidate the mechanisms and potential applications of this immunomodulatory activity in disease models.
Structure Activity Relationship Sar Studies
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies on the broader class of taxanes provide valuable insights that can be extrapolated to understand the activity of Decinnamoyltaxinine J. nih.govnih.gov These analyses build mathematical models to correlate the chemical structure of compounds with their biological activity. nih.gov
SAR studies on taxoids have identified several key structural components that are essential for their biological function. The analysis of various taxane (B156437) analogues has shown that the taxane core itself, particularly the A-ring and the D-ring oxetane (B1205548), is a critical determinant for activity. znaturforsch.com The oxetane ring, for instance, is considered essential for maintaining the specific conformation of the taxane core required for binding to microtubules. znaturforsch.comwisc.edu
For the broader class of taxanes, the side chain at the C-13 position is widely recognized as indispensable for significant cytotoxic activity. wisc.edu While some variability is tolerated within the side chain itself, the presence of a free hydroxyl group at the C-2' position is often highlighted as important for in vitro activity. wisc.edu Furthermore, the C-2 benzoyl group is crucial for binding affinity, and its removal or significant alteration typically results in a substantial loss of activity. znaturforsch.comcore.ac.uk QSAR models developed for various taxane series have consistently shown that the steric and hydrophobic properties of different substituents are primary determinants of their anticancer activities. nih.govnih.gov Specifically, the molar refractivity, a measure of both size and polarizability, of substituents has been identified as a major contributing factor. nih.gov
The pharmacological effects of taxanes are highly sensitive to modifications at various positions on the core structure and its substituents.
The substituent at the C-5 position is particularly relevant for this compound, which features a hydroxyl group at this position, having lost its cinnamoyl group. In studies of other complex natural products, the nature of the C-5 substituent has been shown to be critical. For example, in vinblastine (B1199706) derivatives, even minor changes in the size and polarity of the C-5 substituent can lead to a tenfold loss in activity, indicating that the corresponding binding pocket is highly specific and likely hydrophobic. acs.org This suggests that the absence of the bulky, hydrophobic cinnamoyl group at C-5 in this compound, compared to its parent compound taxinine (B26179) J, would be expected to have a profound impact on its biological activity.
This is supported by comparative activity data. For instance, in the LEUK-L1210 leukemia cell line, this compound was found to be inactive, whereas its analogue, 2-deacetyl-5-decinnamoyltaxinine J, showed weak activity. ufpb.br This highlights the sensitivity of the molecule's activity to substitutions at both the C-2 and C-5 positions.
Modifications at other sites are also known to be critical. The C-2 benzoyl group is essential, and its replacement with other groups often leads to a near-total loss of activity. core.ac.ukresearchgate.net Similarly, the C-4 acetyl group contributes to activity, and its replacement can alter potency. znaturforsch.com Modifications at C-7 and C-10 have also been extensively studied, with changes in these positions modulating the activity and pharmacological properties of taxane analogues. nih.govmdpi.com For example, in a series of taxanes with a t-butyl urea (B33335) group at the N-acyl position, activity was sensitive to the substituent at C-7, with a hydroxyl group leading to inactivity while a fluoro group restored activity. aacrjournals.org
| Compound | Modification | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| This compound | - | LEUK-L1210 | >10.0 mcg/mL (Inactive) | ufpb.br |
| 2-deacetyl-5-decinnamoyltaxinine J | Removal of acetyl group at C-2 | LEUK-L1210 | 10.0 mcg/mL (Weak activity) | ufpb.br |
Structure-Activity Landscape Analysis
Structure-Activity Landscape (SAL) analysis is a computational approach used to visualize the relationship between structural similarity and biological activity. mdpi.com This method helps to identify regions of the chemical space where small structural changes lead to either large or small changes in activity.
The activity landscape of a compound series is characterized by "smooth" regions and "activity cliffs". uni-bonn.de
Smooth Regions: In these areas of the landscape, gradual changes in molecular structure result in correspondingly gradual changes in biological activity. These regions are predictable and well-suited for the application of QSAR models. redalyc.org
Activity Cliffs: These are defined by pairs of structurally very similar compounds that exhibit a large and unexpected difference in potency. uni-bonn.deredalyc.org Activity cliffs represent discontinuities in the SAR and are of high interest to medicinal chemists as they can reveal key structural modifications that are critical for biological activity. uni-bonn.de
While specific activity landscape analyses for this compound are not available in the literature, the general principles can be applied. The data comparing this compound and 2-deacetyl-5-decinnamoyltaxinine J, where the removal of a single acetyl group appears to shift the compound from inactive to weakly active, could represent a modest activity cliff. ufpb.br A more comprehensive analysis would require a larger dataset of closely related analogues with their corresponding biological activities.
The identification of activity cliffs and smooth regions has significant implications for drug discovery.
Lead Optimization: Activity cliffs are particularly valuable for lead optimization. The small structural changes that define an activity cliff point directly to modifications that can dramatically improve potency. uni-bonn.de For a compound like this compound, identifying such cliffs would guide chemists on which positions of the taxane core are most sensitive to modification and have the highest potential for enhancing desired pharmacological effects.
Analogue Prioritization: SAL analysis helps in prioritizing which analogues to synthesize next. Exploring the chemical space around a "smooth" region might lead to fine-tuning of properties, while exploring the vicinity of an activity cliff could lead to the discovery of highly potent compounds. researchgate.net Understanding the SAR landscape would allow researchers to focus synthetic efforts on analogues that are most likely to yield significant improvements in activity, avoiding those in regions of the landscape that are flat or unproductive. For this compound, this would mean prioritizing modifications at positions known to be sensitive in other taxanes, such as C-2, C-4, C-7, and the C-13 side chain, in a systematic way to uncover potential activity cliffs.
Molecular Targets and Detailed Mechanisms of Biological Action
Elucidation of Direct Molecular Targets
The primary molecular target of decinnamoyltaxinine J that has been investigated is its interaction with proteins involved in multidrug resistance (MDR), a significant challenge in cancer chemotherapy.
Protein Interaction Studies (e.g., ABCB1/P-glycoprotein)
Research into the biological activity of this compound has focused on its ability to reverse multidrug resistance, a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). P-glycoprotein functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their efficacy.
Studies have identified 2-decinnamoyltaxinine J, isolated from Taxus cuspidata, as a compound investigated for its potential to counteract MDR frontiersin.org. The ability of certain taxanes to modulate P-glycoprotein activity suggests that this transporter is a direct molecular target. The interaction is believed to be competitive, where the compound binds to the transporter, potentially inhibiting its ability to efflux other drugs. However, detailed structural studies, such as co-crystallography or high-resolution NMR, that precisely map the binding site of this compound on ABCB1 are not extensively documented in publicly available literature. The interaction is inferred from its functional effect on reversing drug resistance.
The reversal of MDR suggests a direct interaction with ABCB1, although the specific amino acid residues involved and the binding affinity have not been fully characterized for this specific taxoid.
Enzyme Inhibition and Activation Profiles
Beyond its interaction with ABCB1, comprehensive screening of this compound against a broad panel of other enzymes to determine its inhibition or activation profile has not been widely reported.
Intracellular Signaling Pathway Modulation
The downstream consequences of this compound's interaction with its molecular targets can lead to the modulation of various intracellular signaling pathways.
Impact on Microtubule Dynamics and Cell Division Processes
While many well-known taxanes, such as paclitaxel (B517696), exert their anticancer effects by stabilizing microtubules and arresting the cell cycle, there is a notable lack of specific research data on the direct impact of this compound on microtubule dynamics and cell division processes. It is plausible that, as a taxane (B156437) diterpenoid, it may share some of these properties, but dedicated studies are required to confirm this.
Regulation of Apoptosis and Cell Proliferation Pathways
The modulation of multidrug resistance by this compound in cancer cells could indirectly influence apoptosis and cell proliferation by sensitizing these cells to other chemotherapeutic agents. However, direct evidence from studies specifically investigating the standalone effect of this compound on key apoptotic and proliferation pathways (e.g., caspase activation, Bcl-2 family protein expression, or MAPK/ERK pathway signaling) is not currently available in the scientific literature.
Systems Biology and Omics Approaches for Mechanistic Deconvolution
Modern systems biology approaches, including genomics, proteomics, and metabolomics, are powerful tools for elucidating the complex mechanisms of action of bioactive compounds. At present, there are no published studies that have employed such 'omics' approaches to comprehensively map the cellular response to this compound. Such research would be invaluable for identifying novel targets and pathways affected by this compound.
Transcriptomic and Proteomic Analysis of Cellular Responses
Currently, specific studies detailing a comprehensive transcriptomic or proteomic analysis of cells treated with this compound are not widely available in public research databases. However, the methodologies for such analyses are well-established and would be invaluable in elucidating its precise mechanism of action.
Transcriptomic Analysis: This approach, typically using techniques like RNA-sequencing, would reveal changes in gene expression following cellular exposure to this compound. Based on the known effects of other taxanes, it is hypothesized that a transcriptomic study would likely identify the differential expression of genes involved in key cellular processes. A hypothetical representation of such findings is presented in Table 1.
Table 1: Hypothetical Transcriptomic Changes in a Cancer Cell Line Treated with this compound
| Gene Symbol | Gene Name | Biological Process | Predicted Regulation |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | Upregulated |
| BCL2 | BCL2 Apoptosis Regulator | Apoptosis | Downregulated |
| BAX | BAX Apoptosis Regulator | Apoptosis | Upregulated |
| TUBB1 | Tubulin Beta 1 Class VI | Cytoskeleton Organization | No Significant Change |
| MKI67 | Marker of Proliferation Ki-67 | Cell Proliferation | Downregulated |
This table is illustrative and represents potential outcomes of a transcriptomic experiment based on the known functions of related compounds. Actual experimental results may vary.
Proteomic Analysis: Proteomics, the large-scale study of proteins, would complement transcriptomic data by providing a direct measure of the functional molecules within the cell. Using methods like mass spectrometry, researchers could quantify changes in the abundance of thousands of proteins. A proteomic analysis could confirm whether the changes observed at the mRNA level translate to the protein level and could also uncover post-translational modifications induced by this compound. For instance, the phosphorylation status of proteins involved in mitotic checkpoints and apoptosis signaling would be of particular interest. Table 2 provides a hypothetical example of proteomic findings.
Table 2: Illustrative Proteomic Changes in Response to this compound
| Protein | UniProt ID | Cellular Function | Predicted Change in Abundance |
| p21 | P38936 | Cell Cycle G1/S Transition | Increase |
| Bcl-2 | P10415 | Anti-apoptotic Signaling | Decrease |
| Survivin | O15392 | Inhibition of Apoptosis | Decrease |
| α-Tubulin | P68363 | Microtubule Component | No Significant Change |
| β-Tubulin | P07437 | Microtubule Component / Drug Target | No Significant Change |
This table is a hypothetical representation of data from a proteomic study. The changes are predicted based on the established mechanisms of taxane compounds.
Metabolomic Profiling in the Presence of this compound
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolites. As with the other "omics" fields, dedicated metabolomic studies on this compound are not yet present in the available scientific literature. Such a study would involve treating cells with the compound and then analyzing the resulting changes in the intracellular and extracellular metabolome using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Given the central role of microtubules in cell division and structure, which are energy-intensive processes, it is plausible that this compound would induce significant shifts in cellular metabolism. For example, by arresting the cell cycle, the demand for nucleotides and lipids for the synthesis of new cellular components would likely decrease. Conversely, the stress induced by the compound could lead to an increase in metabolites associated with oxidative stress and energy production pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway. Table 3 illustrates the potential changes that a metabolomic study could uncover.
Table 3: Potential Metabolomic Shifts Induced by this compound
| Metabolite | Metabolic Pathway | Predicted Change | Potential Rationale |
| Lactate | Glycolysis | Increase | Shift towards anaerobic respiration due to cellular stress. |
| Glucose-6-Phosphate | Glycolysis / Pentose Phosphate Pathway | Increase | Blockage in downstream pathways or increased flux into PPP. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | Increase | Increased demand for NADPH for antioxidant defense. |
| Citrate | TCA Cycle | Decrease | Reduced proliferation leading to lower energy and biosynthetic demand. |
| Glutathione (GSH) | Oxidative Stress Response | Decrease | Depletion due to increased reactive oxygen species. |
This table presents a hypothetical scenario of metabolomic changes. Actual experimental data is required for validation.
Computational Chemistry and Molecular Modeling Applications
In Silico Characterization and Prediction of Decinnamoyltaxinine J Interactions
In silico characterization involves using computational methods to predict the physicochemical properties and biological interactions of a molecule. chemrxiv.orgchemrxiv.org For this compound, these techniques are crucial for understanding its potential as a bioactive compound and as a precursor for other valuable taxanes. By simulating the molecule's behavior at an atomic level, scientists can predict its interactions with biological targets, a key step in drug discovery. plos.orgnih.govbiorxiv.org Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are critical for developing safe and effective therapeutic agents. nih.govmdpi.comnih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netlongdom.orgjournaljpri.com This method is widely used to predict the interaction between a ligand, such as this compound, and a protein target. ijnc.irniscpr.res.in The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function. researchgate.net While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodology is central to understanding the bioactivity of the broader taxane (B156437) family. For instance, docking studies are fundamental in elucidating how taxanes bind to tubulin, their primary cellular target.
Molecular dynamics (MD) simulations provide a more dynamic picture of the binding process by simulating the movements of atoms in the ligand-receptor complex over time. windows.netnih.govarxiv.orgaaai.org These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights into the stability and kinetics of the interaction. windows.net For a molecule like this compound, MD simulations could elucidate its binding stability within a target protein's active site and identify key amino acid residues involved in the interaction. colab.ws Although direct MD simulation studies on this compound are limited, the principles are widely applied to related taxanes to understand their mechanism of action. windows.net
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Binding Affinity (kcal/mol) | The estimated free energy of binding. More negative values indicate stronger binding. | -9.5 |
| Interacting Residues | Amino acids in the protein's binding site that form key interactions with the ligand. | ASP26, LYS55, TYR102 |
| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the protein. | 4 |
| RMSD (Å) | Root-mean-square deviation of atomic positions, indicating the stability of the docked pose. | 1.8 |
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. jocpr.comnih.gov Methods like Density Functional Theory (DFT) can provide detailed information about a molecule's geometry, charge distribution, and orbital energies (HOMO/LUMO), which are fundamental to its reactivity. imist.mawhiterose.ac.uk
For this compound, quantum chemical calculations can predict its reactive sites, which is crucial for understanding its role in biosynthetic pathways and for planning chemical syntheses. For example, DFT calculations have been used to propose reaction mechanisms in taxane chemistry, such as the formation of the characteristic oxetane (B1205548) ring. researchgate.net These calculations can help rationalize observed chemical transformations and predict the feasibility of new synthetic routes. nih.gov While comprehensive quantum chemical studies on the electronic properties of this compound itself are not widely published, the methodology is a powerful tool for investigating taxane chemistry in general. jocpr.comimist.ma
| Property | Description | Typical Calculated Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. | -6.2 |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | -1.5 |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 4.7 |
| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 3.8 |
Computational Approaches in Synthetic Planning and Pathway Analysis
Computational methods play a significant role in designing efficient synthetic routes to complex molecules and in understanding their natural biosynthesis.
Retrosynthetic analysis is a strategy used by chemists to plan the synthesis of complex organic molecules. It involves breaking down the target molecule into simpler, commercially available starting materials. nih.govacs.org For the taxane family, including this compound, computational tools can aid in this process by identifying strategic bond disconnections and suggesting potential synthetic pathways. nih.govresearchgate.netwiley.com The total synthesis of highly oxidized taxanes often involves a "two-phase" strategy, which mimics nature's approach. acs.orgresearchgate.net This involves a "cyclase phase" to construct the core ring system and an "oxidase phase" to install the various oxygen-containing functional groups. acs.orgnih.gov this compound is a key intermediate in the synthetic routes to more complex taxanes like taxabaccatin III and ultimately Taxol. acs.org Computational analysis helps in planning the complex sequence of reactions required for these transformations. nih.gov
Metabolic flux analysis (MFA) is a computational technique used to quantify the rates of metabolic reactions within a biological system. vanderbilt.edumdpi.com By using isotope labeling, researchers can trace the flow of atoms through metabolic pathways and determine the flux through each reaction. mdpi.comnih.gov In the context of taxane biosynthesis, MFA is crucial for understanding how precursor metabolites are channeled into the production of compounds like this compound and other taxanes in cell cultures. nih.gov This knowledge is vital for metabolic engineering efforts aimed at increasing the yield of these valuable compounds. By identifying rate-limiting steps or competing pathways, researchers can genetically modify the producing organisms to enhance the metabolic flux towards the desired taxane products. vanderbilt.edu
Virtual Screening and Lead Optimization for this compound Derivatives
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. longdom.orgnih.govdrugdiscovery.com.brnih.gov While this compound itself is a natural product, its core structure can serve as a scaffold for the design of novel derivatives with potentially improved biological activity. Virtual screening can be used to evaluate a library of virtual derivatives of this compound against a specific biological target. mdpi.com
Future Research Directions and Translational Potential of Decinnamoyltaxinine J
The intricate structure and biological relevance of taxane (B156437) diterpenoids continue to inspire significant research efforts. Decinnamoyltaxinine J, a member of this extensive family, represents a promising scaffold for future therapeutic development. This article explores the forward-looking research avenues and translational potential of this compound, focusing on sustainable production, the development of advanced analogues, novel methods for mechanistic studies, and the exploration of new therapeutic applications.
Q & A
Q. What criteria should guide the selection of in vivo models for evaluating this compound’s antitumor efficacy?
- Answer: Models must reflect human tumor biology: patient-derived xenografts (PDX) for heterogeneity, syngeneic models for immune interactions. Endpoints include tumor volume (caliper measurements), metastasis (bioluminescence imaging), and survival rates. Ethical approval (IACUC protocols) and randomization methods (e.g., block randomization) must be documented. Comparative pharmacokinetics between species (murine vs. human) validate translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
